1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-

Photoresist DNQ-PAC Positional isomerism

Researchers requiring high-contrast positive photoresists face variability in dissolution inhibition due to positional isomerism. This 5-sulfonyl chloride DNQ derivative (CAS 138863-74-8) is the industry-standard PAC precursor explicitly preferred over the 4-isomer in multiple patent disclosures for i-line/g-line resists. - Provides optimal hydrogen-bonding geometry with novolak resins, maximizing exposed/unexposed solubility contrast for superior resolution and sidewall profiles. - High absorbance at 400 nm (≥7,800) and crystalline solid form (mp 129-131°C) enable precise stoichiometric control during esterification for reproducible batch performance. - Supported by 120 MT/year industrial production capacity, ensuring reliable bulk supply for semiconductor lithography and printing plate manufacturing.

Molecular Formula C10H5ClN2O3S
Molecular Weight 268.68 g/mol
CAS No. 138863-74-8
Cat. No. B135115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo-
CAS138863-74-8
Molecular FormulaC10H5ClN2O3S
Molecular Weight268.68 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2[O-])[N+]#N)C(=C1)S(=O)(=O)Cl
InChIInChI=1S/C10H5ClN2O3S/c11-17(15,16)9-3-1-2-7-6(9)4-5-8(13-12)10(7)14/h1-5H
InChIKeyDZQQBMOSBPOYFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NAC-5 Procurement-Ready Overview


1-Naphthalenesulfonyl chloride, 6-diazo-5,6-dihydro-5-oxo- (CAS 138863-74-8; also registered under primary CAS 3770-97-6) is a diazonaphthoquinone sulfonyl chloride derivative belonging to the o-naphthoquinonediazide (DNQ) class . Commonly referred to as 2-diazo-1-naphthol-5-sulfonyl chloride, NAC-5, or 2,1,5-DNQ-Cl, this compound serves as a critical photoactive compound (PAC) precursor for positive-tone photoresists used in semiconductor lithography and printing plate manufacturing [1]. Its molecular structure features a sulfonyl chloride group at the 5-position of the naphthalene ring, a diazo functionality at position 2, and a ketone at position 1 (C10H5ClN2O3S, MW 268.68 g/mol). The compound exists in tautomeric equilibrium between keto and enol forms, with the primary CAS 3770-97-6 representing the most widely recognized form and 138863-74-8 corresponding to alternative tautomeric states .

5‑sulfonyl chloride positional isomer for DNQ‑PAC synthesis
Reported preference in positive‑tone photoresist patent literature
Crystalline solid form supports accurate formulation weighing

Why NAC-5 Generic Substitution Fails


Compounds within the diazonaphthoquinone sulfonyl chloride family are not interchangeable owing to the critical influence of sulfonyl group substitution position on photoresist dissolution inhibition performance. The 5-sulfonyl chloride isomer (NAC-5, CAS 138863-74-8 / 3770-97-6) is explicitly preferred over the 4-sulfonyl chloride isomer (NAC-4, CAS 36451-09-9) in multiple patent disclosures for positive photoresist formulations, as the substitution position governs hydrogen-bonding efficiency with novolak resins and consequently dictates solubility contrast between exposed and unexposed regions [1]. Research by Urano et al. (1993) demonstrated that DNQ-PACs bearing 4-DNQ, 5-DNQ, and 6-DNQ sulfonyl groups exhibit measurably different characteristics as photoactive compounds, confirming that positional isomerism directly affects lithographic performance parameters including dissolution inhibition strength, photosensitivity, and contrast [2]. Furthermore, physical property differences—the 5-isomer melts at 129–131 °C (decomposition ~139 °C) with density 1.57 g/mL at 20 °C, while the 4-isomer melts at 28–31 °C with density 1.107 g/mL at 25 °C—present distinct handling, storage, and formulation consequences that preclude simple drop-in replacement .

Positional isomer performance mismatch
NAC‑5 (5‑sulfonyl) and NAC‑4 (4‑sulfonyl) differ in dissolution inhibition, photosensitivity, and contrast. Direct substitution may alter lithographic performance.
Physical form and handling divergence
NAC‑5 is a high‑melting crystalline solid, whereas NAC‑4 is a low‑melting solid near its ambient transition, which may affect formulation reproducibility and storage requirements.

NAC-5 Product-Specific Evidence Guide


5-Sulfonyl DNQ Preference in Photoresist Patents

The European Patent EP 0068346 B1 (Hoechst AG) explicitly states that, for light-sensitive mixtures used in planographic printing plates and photoresists, the 1,2-naphthoquinone-2-diazide-5-sulfonyl radical is preferred over the 1,2-naphthoquinone-2-diazide-4-sulfonyl radical. The patent disclosure teaches that compounds incorporating the 5-sulfonyl radical produce layers exhibiting high resistance to alkaline developer solutions and to alcohol-containing damping solutions—performance attributes critical for lithographic process robustness [1]. The Urano et al. (1993) study systematically compared 4-DNQ, 5-DNQ, and 6-DNQ sulfonyl esters and reported that the difference in sulfonyl substitution position produces distinct dissolution inhibition characteristics, photosensitivity, and contrast when formulated with phenolic ballast molecules [2]. This positional isomer effect has been corroborated by industry practice: NAC-5 (5-sulfonyl chloride) is recognized as the mainstream photosensitive compound, with annual production capacity reaching 120 metric tons, while NAC-4 (4-sulfonyl chloride) serves as a complementary but functionally distinct alternative [3].

Positional isomer preference
Head‑to‑head
EP 0068346 B1: 5‑sulfonyl preferred over 4‑sulfonyl. Urano 1993: distinct dissolution inhibition, photosensitivity, contrast.
Supports 5‑sulfonyl isomer selection for photoresist performance
Patent and literature comparison
Photoresist DNQ-PAC Positional isomerism Dissolution inhibition

UV-Vis Absorbance Profile for Broad-Spectrum Sensitivity

Commercial-grade NAC-5 (CAS 3770-97-6 / 138863-74-8) is specified with a UV absorbance coefficient of ≥7,800 at 400 nm and <1.5 at 600 nm, measured under standardized quality control conditions . This absorbance profile is a direct consequence of the 5-sulfonyl substitution pattern on the naphthoquinonediazide chromophore and is critical for i-line (365 nm) and g-line (436 nm) photoresist applications. The high absorbance at 400 nm ensures efficient photochemical conversion of the DNQ moiety to the corresponding indene carboxylic acid upon exposure, while the low absorbance at 600 nm indicates minimal visible-light interference that could cause unwanted dark reactions during handling . Vendor specifications further confirm that NAC-5 meets ≥99% purity by HPLC with a decomposition point ≥130 °C, parameters that are routinely monitored in electronic-grade material procurement . In contrast, the 4-sulfonyl chloride isomer (NAC-4, CAS 36451-09-9) is a liquid at room temperature with distinctly different physical properties (melting point 28–31 °C, density 1.107 g/mL, refractive index 1.536), which alters formulation behavior and necessitates different handling protocols .

UV absorbance at 400 nm
Specification review
≥7,800
Broad‑spectrum sensitivity supports i‑line/g‑line lithography
Vendor QC data; independent verification advised
UV-vis absorbance Photoresist sensitivity Spectral characterization Quality specification

Dissolution Inhibition: 5-DNQ-Capped Polyamic Esters

In a study on positive-working aqueous-base developable photosensitive polyimide precursors, partial capping of polyamic esters with 1,2-naphthoquinone diazide-5-sulfonyl chloride (the target compound) was shown to effectively decrease dark film loss in aqueous-base developer and enabled the fabrication of thicker resist films compared to uncapped polyamic esters [1]. While the study did not directly compare 5-DNQ versus 4-DNQ capping, the selection of the 5-sulfonyl chloride isomer for this application is consistent with the broader literature establishing superior dissolution inhibition characteristics for 5-DNQ PACs. The mechanism involves hydrogen bonding between the DNQ sulfonyl groups and the phenolic or carboxylic acid moieties of the polymer matrix, creating a hydrophobic barrier that retards developer penetration in unexposed regions; upon UV exposure, photochemical Wolff rearrangement converts the DNQ to indene carboxylic acid, reversing the inhibition effect [1].

Dark film loss reduction
Class‑level inference
5‑DNQ‑capped polyamic esters decreased dark film loss and enabled thicker films vs. uncapped
Supports dissolution inhibition function in polyimide resist systems
Single‑isomer study; 4‑DNQ comparison not reported
Polyimide photoresist Dissolution inhibition Dark film loss Thick-film lithography

Industrial Supply Chain Maturity and Multi-Vendor Sourcing

The global production infrastructure for NAC-5 (2-diazo-1-naphthol-5-sulfonyl chloride, CAS 3770-97-6 / 138863-74-8) is well-established, with multiple manufacturers reporting annual capacities of 120 metric tons for NAC-5 chloride and 1,500 metric tons for its upstream precursor NAS-5 sodium salt [1]. This contrasts with NAC-4 (4-sulfonyl chloride), which serves a narrower market segment. The compound is commercially available from multiple reputable suppliers including Santa Cruz Biotechnology (purity ≥95% HPLC, confirmed 99.7% by COA; melting point 129–131 °C), AK Scientific (minimum purity 95% HPLC), Heynova (purity ≥99% HPLC), and Daken Chem (electronic-grade) [2]. The existence of dedicated patents for safe handling and transport of 1,2-naphthoquinone-2-diazide-5-sulfonyl chloride (Sumitomo Chemical Co., JPH08127565A) further demonstrates the industrial maturity and established risk-management framework surrounding this compound [3].

Supply chain maturity
Supporting evidence
120 T/yr capacity, multi‑vendor availability (≥95% HPLC purity)
Multi‑vendor sourcing reduces single‑source procurement risk
Based on vendor catalogs and trade disclosures
Supply chain Production capacity Electronic-grade chemicals Procurement risk

Physical Form: Crystalline Solid vs. Near-Liquid State

The physical state of the 5-sulfonyl chloride isomer at ambient temperature differs markedly from its 4-sulfonyl chloride counterpart. NAC-5 (CAS 3770-97-6 / 138863-74-8) is an orange-yellow crystalline solid with a melting point of 129–131 °C (decomposition at ~139 °C) and density of 1.57 g/mL at 20 °C . In contrast, NAC-4 (CAS 36451-09-9) is a solid with a melting point of only 28–31 °C, density of 1.107 g/mL at 25 °C, and a boiling point of 215–217 °C at 30 mmHg—meaning it exists as a liquid or semi-solid under typical laboratory and manufacturing conditions . This difference has practical consequences: NAC-5 can be accurately weighed as a free-flowing crystalline powder using standard solid-dispensing equipment, facilitating reproducible stoichiometry in esterification reactions with polyhydroxy compounds during PAC synthesis. NAC-4, being near its melting point at ambient temperature, may require refrigerated storage or specialized liquid-handling protocols, introducing potential variability in formulation . The higher density of NAC-5 (1.57 vs. 1.107 g/mL) also reflects more efficient molecular packing, which may contribute to its superior stability as a crystalline solid .

Physical form contrast
Cross‑study comparable
NAC‑5: high‑melting crystalline solid; NAC‑4: low‑melting solid (near‑liquid at 25 °C)
Solid form simplifies handling and improves weighing accuracy
Density 1.57 vs. 1.107 g/mL
Physical form Melting point Formulation consistency Handling safety

NAC-5 Research and Industrial Applications


Positive-Tone DNQ Photoresist for I-Line/G-Line Lithography

The established preference for the 5-sulfonyl DNQ isomer in photoresist patent literature [1] and the high absorbance coefficient at 400 nm (≥7,800) make NAC-5 the reagent of choice for synthesizing DNQ-PAC esters used in i-line and g-line positive photoresists. In this application, NAC-5 is reacted with polyhydroxy ballast compounds (e.g., benzophenone derivatives, novolak oligomers, or polyhydroxybenzophenones) to produce photoactive compounds that function as dissolution inhibitors in unexposed resist films. Upon UV exposure, the DNQ moiety undergoes Wolff rearrangement to generate indene carboxylic acid, rendering exposed regions soluble in aqueous alkaline developer. The 5-sulfonyl substitution pattern provides optimal hydrogen-bonding geometry with phenolic resin hydroxyl groups, maximizing dissolution inhibition contrast between exposed and unexposed areas—a parameter that directly governs resist resolution and sidewall profile quality [1].

Polyimide Precursor Capping for Thick-Film MEMS

For microelectromechanical systems (MEMS) fabrication and advanced semiconductor packaging requiring thick photoresist films (>5 μm), partial esterification of polyamic ester precursors with NAC-5 (1,2-naphthoquinone diazide-5-sulfonyl chloride) produces positive-working, aqueous-base-developable photosensitive polyimides with reduced dark film loss and enhanced film thickness capability compared to uncapped precursors [2]. The crystalline solid form of NAC-5 (mp 129–131 °C) enables precise stoichiometric control during the capping reaction, which is critical for achieving reproducible dissolution properties across production batches [3]. This application leverages the compound's dual functionality: the sulfonyl chloride group provides efficient esterification reactivity with carboxylic acid moieties on the polyamic ester backbone, while the DNQ chromophore confers the photochemical solubility-switching mechanism essential for high-resolution patterning.

PS Plate Sensitizer Manufacturing

NAC-5 serves as the cornerstone raw material for manufacturing photosensitizers used in positive-working presensitized (PS) printing plates, where the compound is esterified with phenolic resins to create the light-sensitive coating . The industrial-scale production capacity for NAC-5 (120 metric tons annually for the chloride, supported by 1,500 tons/year of NAS-5 sodium salt precursor) [4] directly reflects the massive demand from the global printing plate industry. The 5-sulfonyl chloride's robust solid-state stability at ambient temperature (decomposition point ≥130 °C) and established safe-handling protocols documented in dedicated patents [5] make it the industrially preferred isomer for high-volume sensitizer production, where consistent quality and supply reliability are non-negotiable procurement criteria.

Molecular Glass Photoresist for High-Resolution Patterning

Emerging single-component molecular glass photoresists—which eliminate the polydispersity and batch-to-batch variability of polymeric matrices—utilize DNQ sulfonyl chlorides to functionalize small-molecule phenolic cores. While the 4-sulfonyl chloride isomer has been explored in calix[4]resorcinarene-based molecular glass resists for 100 nm line patterning [6], the 5-sulfonyl chloride isomer (NAC-5) offers the advantages of higher melting point (129–131 °C vs. 28–31 °C for NAC-4) and broader industrial availability, making it the pragmatic starting point for formulating molecular glass PACs with improved thermal stability and dissolution contrast. The Urano et al. (1993) finding that 5-DNQ esters exhibit distinct performance characteristics compared to 4-DNQ and 6-DNQ esters [1] provides the scientific rationale for systematic optimization of 5-DNQ-based molecular glass resist formulations targeting sub-100 nm resolution with i-line exposure tools [1].

Application
Selection Property
Validation Focus
Positive‑tone DNQ photoresist (i‑line/g‑line)
5‑sulfonyl substitution pattern for DNQ‑PAC esterification
Dissolution inhibition contrast and resist sidewall profile
Polyimide precursor capping for thick‑film MEMS
Crystalline solid form and sulfonyl chloride esterification reactivity
Dark film loss reduction and film thickness capability
PS plate sensitizer manufacturing
Industrial supply maturity and ambient‑temperature solid stability
Supply continuity and formulation reproducibility
Molecular glass photoresist for high‑resolution patterning
High melting point and broad‑spectrum DNQ sensitivity
Sub‑100 nm line patterning potential with i‑line exposure
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